Istamycin A

説明

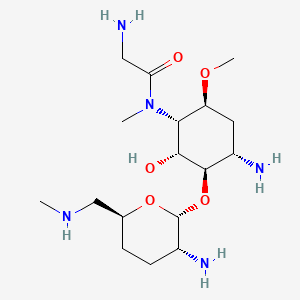

Sannamycin A is an aminoglycoside-class antibiotic produced by Streptomyces sannanensis . It belongs to a family of structurally related compounds, including sannamycin B and C, which differ in functional group modifications. Sannamycin A is biosynthesized via a glycyltransferase-mediated pathway, where the enzyme encoded by the sms13 gene converts sannamycin B into sannamycin A by transferring a glycyl group . This modification enhances its bioactivity and stability compared to precursor molecules.

特性

CAS番号 |

72503-79-8 |

|---|---|

分子式 |

C17H35N5O5 |

分子量 |

389.5 g/mol |

IUPAC名 |

2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |

InChI |

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11-,12-,14+,15+,16+,17+/m0/s1 |

InChIキー |

NEFDRWXEVITQMN-JWYRXTSNSA-N |

異性体SMILES |

CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |

正規SMILES |

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sannamycin A; Istamycin A; KA-7038-I; Antibiotic KA 7038I; |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparisons

The table below summarizes key structural, biosynthetic, and functional differences between sannamycin A and related aminoglycosides:

Key Research Findings

Bioactivity Enhancement :

- Sannamycin A demonstrates 4–8-fold greater potency than sannamycin B, attributed to the glycyl group improving ribosomal target affinity and reducing enzymatic inactivation .

- Sannamycin C's 4-N-glycosyl modification enhances stability against phosphorylases, expanding its efficacy in high-phosphate environments .

Resistance Profile: Unlike kanamycin A, which is vulnerable to AAC(6')-APH(2'') enzymes, sannamycin A evades common aminoglycoside-modifying enzymes (AMEs) due to steric hindrance from its glycyl group . Epidactimicin, derived from a Streptomyces tenjimariensis mutant, shows lower MIC values (0.25–2.0 µg/mL) compared to istamycin, likely due to methylation preventing ribosomal methylation-based resistance .

Biosynthetic Insights: The sms13 gene in S. sannanensis is homologous to fms13 in fortimicin-producing strains, suggesting conserved evolutionary strategies for aminocyclitol modification . Kanamycin A derivatives with 6′′-modifications (e.g., alkylation) exhibit reduced MICs against resistant strains, highlighting the importance of side-chain engineering in overcoming AMEs .

Mechanistic and Clinical Implications

- Target Specificity : Sannamycin A and epidactimicin both bind the 30S ribosomal subunit but differ in interaction sites, influencing spectrum and resistance profiles .

- Synthetic Potential: The sms13 and fms gene clusters provide templates for engineering novel analogs with enhanced pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。